molecular formula C20H29NO5 B14895711 Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate

Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate

Cat. No.: B14895711
M. Wt: 363.4 g/mol
InChI Key: HAGMEYAFJZNCQM-UHFFFAOYSA-N
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Description

Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C19H27NO4. It is characterized by the presence of a piperidine ring, a benzyl group, and a tert-butoxy group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and tert-butyl 2-oxoethyl ether. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium catalyst; ambient temperature and pressure.

    Substitution: Halogenated reagents (e.g., bromoethane), base (e.g., sodium hydroxide); reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized piperidine derivatives, reduced benzyl piperidine compounds, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-(3-methylphenyl)-1-piperidinecarboxylate
  • tert-Butyl 3-hydroxy-3-(4-methylphenyl)-1-piperidinecarboxylate

Uniqueness

Benzyl 4-((2-(tert-butoxy)-2-oxoethoxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H29NO5

Molecular Weight

363.4 g/mol

IUPAC Name

benzyl 4-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H29NO5/c1-20(2,3)26-18(22)15-24-13-17-9-11-21(12-10-17)19(23)25-14-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3

InChI Key

HAGMEYAFJZNCQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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